molecular formula C7H9Cl2N3 B13524718 Pyrazolo[1,5-a]pyridin-6-aminedihydrochloride

Pyrazolo[1,5-a]pyridin-6-aminedihydrochloride

Cat. No.: B13524718
M. Wt: 206.07 g/mol
InChI Key: XXPBTTLQJBGRMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-a]pyridin-6-aminedihydrochloride is a heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a fused pyrazole and pyridine ring, makes it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-a]pyridin-6-aminedihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the cycloaddition of pyridine N-imine with alkynyl compounds, followed by condensation with hydrazine . This method provides a concise route to the desired compound with high efficiency.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions: Pyrazolo[1,5-a]pyridin-6-aminedihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Pyrazolo[1,5-a]pyridin-6-aminedihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyridin-6-aminedihydrochloride involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, the compound has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis of cancer cells . This interaction disrupts the normal function of microtubules, which are essential for cell division and proliferation.

Comparison with Similar Compounds

Uniqueness: Pyrazolo[1,5-a]pyridin-6-aminedihydrochloride stands out due to its specific biological activities and potential as a therapeutic agent. Its unique structure allows for diverse chemical modifications, making it a versatile scaffold for drug discovery.

Properties

Molecular Formula

C7H9Cl2N3

Molecular Weight

206.07 g/mol

IUPAC Name

pyrazolo[1,5-a]pyridin-6-amine;dihydrochloride

InChI

InChI=1S/C7H7N3.2ClH/c8-6-1-2-7-3-4-9-10(7)5-6;;/h1-5H,8H2;2*1H

InChI Key

XXPBTTLQJBGRMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN2C1=CC=N2)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.